molecular formula C8H9NO4 B011336 Methyl 4-acetyl-5-methylisoxazole-3-carboxylate CAS No. 104149-61-3

Methyl 4-acetyl-5-methylisoxazole-3-carboxylate

Cat. No. B011336
M. Wt: 183.16 g/mol
InChI Key: PSCGIMFQGZJVFT-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-5-methylisoxazole-3-carboxylate is a chemical compound studied for its unique chemical reactions and potential applications in synthetic chemistry. Research has focused on its synthesis, molecular structure analysis, chemical reactions, physical, and chemical properties.

Synthesis Analysis

The synthesis of methyl 4-acetyl-5-methylisoxazole-3-carboxylate and its derivatives involves lateral lithiation techniques. Zhou et al. (1998) demonstrated the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate using a directing group, leading to selective transformations into methyl esters after deprotection (Zhou & Natale, 1998). An improved procedure by Burkhart et al. (2001) also highlights the lithiation process at the 5-methyl position with high yields (Burkhart et al., 2001).

Molecular Structure Analysis

The molecular structure of derivatives of methyl 4-acetyl-5-methylisoxazole-3-carboxylate has been explored through various spectroscopic methods. Lopes et al. (2011) conducted a photochemistry and vibrational spectra study of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, providing insights into the structural characterization of low energy conformers (Lopes et al., 2011).

Chemical Reactions and Properties

Roy et al. (2004) investigated the bromination of methyl 4-acetyl-5-methylisoxazole-3-carboxylate, elucidating the pathways to obtain 3-aryl-5-bromomethyl-isoxazole-4-carboxylate as a precursor for further chemical transformations (Roy et al., 2004).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure significantly impact the compound's applications. However, specific studies focusing solely on the physical properties of methyl 4-acetyl-5-methylisoxazole-3-carboxylate were not found in the presented research.

Chemical Properties Analysis

Research into the chemical properties includes studies on reactivity, stability, and functional group transformations. Pasunooti et al. (2016) demonstrated the use of a directing group for the palladium-catalyzed γ-C(sp(3))-H acetoxylation of amino acids, showcasing a method that could be applicable to methyl 4-acetyl-5-methylisoxazole-3-carboxylate derivatives for synthesizing useful compounds (Pasunooti et al., 2016).

Scientific Research Applications

  • Prodrugs for AMPA Glutamate Neurotransmitter : A study improved the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, enabling facile entry into 5-functionalized 3-isoxazolyl carboxylic acid derivatives. These derivatives are useful as prodrugs for AMPA glutamate neurotransmitters (Burkhart et al., 2001).

  • Synthesis of 3-Oxobutyronitrile and 3-Vinyl-(5-Methyl Isoxazolyl) Ketone : A one-pot preparation of 3-acetyl-5-methylisoxazole is useful for the synthesis of these compounds, which have various applications in chemical synthesis (Sauers & Arnum, 2003).

  • Synthesis of Isoxazole-Fused Heterocycles : The bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate methyl groups can produce 3-aryl-5-formyl-isoxazole-4-carboxylate, a precursor for synthesizing isoxazole-fused heterocycles (Roy, Rajaraman & Batra, 2004).

  • Synthesis of α-Cyclopiazonic Acid : An efficient, high-yielding synthesis of 5-substituted isoxazole-4-carboxylic esters, starting materials for a biomimetic synthesis of α-cyclopiazonic acid, was developed (Moorthie, McGarrigle, Stenson & Aggarwal, 2007).

  • Synthesis of 3-Methylisoxazole-5-Carboxamides : A study presents a one-pot synthesis of these compounds, resulting in a mixture of 1,3- and 1,5-isomers in variable proportions (Martins et al., 2002).

  • Synthesis of Novel Azo Dyes : Azo dyes synthesized from 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one show promising antibacterial and antifungal activity (Banpurkar, Wazalwar & Perdih, 2018).

  • Synthesis of α-Aminopyrrole Derivatives : A novel strategy for synthesizing these derivatives from 4-methyleneisoxazol-3-ones was presented, enabling the synthesis of pyrrolo[1,2-a]pyrimidine-7-carboxylates (Galenko et al., 2019).

  • Synthesis of Triazolo-Thiadiazine Derivatives : Novel coumarin substituted triazolo-thiadiazine derivatives were successfully synthesized using 5-methyl isoxazole-3-carboxylic acid (Vaarla & Vedula, 2016).

  • Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates : These were synthesized from isoxazol-5(2H)-ones with good overall yields and minimal racemization, demonstrating potential in chiral chemistry applications (Cox, Prager & Svensson, 2003).

Safety And Hazards

The specific safety and hazards information for “Methyl 4-acetyl-5-methylisoxazole-3-carboxylate” is not readily available in the searched resources. However, related compounds such as Methyl 5-methylisoxazole-3-carboxylate are known to cause serious eye damage and may cause respiratory irritation6.


Future Directions

The future directions for “Methyl 4-acetyl-5-methylisoxazole-3-carboxylate” are not readily available in the searched resources. However, related compounds such as 5-Methylisoxazole-3-carboxylic acid have been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells5. This suggests potential future directions in the development of new therapeutic agents.


properties

IUPAC Name

methyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4(10)6-5(2)13-9-7(6)8(11)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCGIMFQGZJVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384070
Record name METHYL 4-ACETYL-5-METHYLISOXAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetyl-5-methylisoxazole-3-carboxylate

CAS RN

104149-61-3
Record name METHYL 4-ACETYL-5-METHYLISOXAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Trogu, L Cecchi, F De Sarlo, L Guideri, F Ponticelli… - 2009 - Wiley Online Library
… Methyl 4-Acetyl-5-methylisoxazole-3-carboxylate (5b): Treatment of 2 (43 mg) with 1b (126 mg) according to the general procedure gave 5b (51 mg, 66 %) as a colourless oil after 72 h (…
H Kadri - 2010 - search.proquest.com
… Synthesis of methyl 4-acetyl-5-methylisoxazole-3-carboxylate (80) 1st attempt: methyl 4-acetyl-5-methylisoxazole-3-carboxylate was reported to be easily accessed from the one-step …
Number of citations: 3 search.proquest.com

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